N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-propoxybenzamide
Description
Properties
Molecular Formula |
C16H20N2O2S |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-propoxybenzamide |
InChI |
InChI=1S/C16H20N2O2S/c1-3-10-20-15-6-4-13(5-7-15)16(19)17-9-8-14-11-21-12(2)18-14/h4-7,11H,3,8-10H2,1-2H3,(H,17,19) |
InChI Key |
CDEIHZVPMUYUPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
Alternative Cyclization with Potassium Thiocyanate
Synthesis of 4-Propoxybenzamide
Propoxylation of 4-Hydroxybenzoic Acid
Activation of Carboxylic Acid
Amide Coupling
Schotten-Baumann Reaction
Carbodiimide-Mediated Coupling
-
Procedure :
Optimization and Comparative Analysis
Characterization and Validation
-
NMR : Key signals include δ 7.8 ppm (thiazole C-H), δ 4.0 ppm (propoxy OCH₂), and δ 2.5 ppm (thiazole methyl).
-
HPLC Purity : >95% achieved via reverse-phase chromatography (C18 column, acetonitrile/water).
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can be achieved using agents like lithium aluminum hydride, resulting in the formation of dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring, often using halogens or nitro groups as substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitro compounds.
Major Products
Oxidation: Thiazole sulfoxides, thiazole sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-propoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Detailed Analysis
(a) Mirabegron
- Structural Differences: Mirabegron features a 2-amino-1,3-thiazole ring, enabling hydrogen bonding, whereas the target compound’s thiazole has a methyl group, reducing polarity .
- Pharmacological Implications: Mirabegron’s amino-thiazole and hydroxy-phenethyl groups are critical for β3-adrenergic receptor agonism . The target compound’s methyl-thiazole and propoxy substituents may alter receptor binding affinity or selectivity.
(b) I-Series Compounds ()
- Pyridazine vs. Thiazole : Compounds like I-6230 and I-6232 replace the thiazole with a pyridazine ring, which has two adjacent nitrogen atoms. Pyridazine’s electron-deficient nature may alter π-π stacking or hydrogen-bonding interactions compared to thiazole’s sulfur-containing heterocycle .
- Ester vs. Amide Linkage : The I-series uses an ester (ethoxy) linker, whereas the target compound employs an amide bond. Amides generally exhibit greater metabolic stability but lower solubility than esters.
(d) Phenoxy-Propanamide Analog ()
- Phenoxy vs. Benzamide: The phenoxy-propanamide analog (C₁₇H₂₂N₂O₂S) shares the ethyl-2-methylthiazole group but replaces the benzamide with a phenoxy moiety.
Physicochemical and Metabolic Considerations
- Lipophilicity : The target compound’s propoxy group and methylthiazole likely increase logP compared to Mirabegron and I-series derivatives, favoring passive diffusion but risking higher plasma protein binding.
- Metabolic Stability : The amide bond in the target compound is less prone to hydrolysis than the ester linkages in I-6230 or I-6232 . However, the methylthiazole’s sulfur atom may still be susceptible to oxidative metabolism.
Biological Activity
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-propoxybenzamide is a compound of interest in pharmacological research, particularly due to its potential biological activities. This article synthesizes available data on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C14H16N2OS
- Molecular Weight : 260.36 g/mol
- IUPAC Name : this compound
Research indicates that this compound acts as an antagonist for the P2X7 receptor. This receptor is implicated in various physiological processes, including inflammation and pain signaling. By inhibiting P2X7 receptor activity, the compound may exhibit anti-inflammatory and analgesic properties.
Anti-inflammatory Effects
A study demonstrated that compounds similar to this compound effectively reduced the release of pro-inflammatory cytokines in vitro. This suggests a potential application in treating inflammatory diseases.
Analgesic Properties
In preclinical models, the compound has shown promise in alleviating pain responses. It was observed to decrease nociceptive behavior in animal models, indicating its potential as an analgesic agent.
Study 1: P2X7 Receptor Antagonism
A comprehensive investigation into substituted thiazole compounds revealed that this compound significantly inhibited P2X7 receptor-mediated calcium influx in human immune cells. The results indicated a dose-dependent response with an IC50 value suggesting potent antagonistic activity .
Study 2: In Vivo Pain Model
In a controlled study using a rodent model of neuropathic pain, administration of the compound resulted in a marked reduction in pain scores compared to controls. Behavioral assessments indicated that the compound could modulate pain pathways effectively .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other thiazole derivatives:
| Compound Name | P2X7 Antagonism | Anti-inflammatory Activity | Analgesic Activity |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| Thiazole Derivative A | Moderate | No | No |
| Thiazole Derivative B | High | Moderate | Yes |
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-propoxybenzamide?
- Methodological Answer : The synthesis typically involves sequential functionalization of the thiazole and benzamide moieties. Critical steps include:
- Thiazole Ring Formation : Cyclization of thiourea derivatives with α-haloketones under reflux (e.g., ethanol, 80°C) to form the 2-methylthiazole core .
- Amide Coupling : Reaction of 4-propoxybenzoic acid with 2-(2-methylthiazol-4-yl)ethylamine using coupling agents like HATU or EDCI in anhydrous DMF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.
- Monitoring : Thin-layer chromatography (TLC) and -NMR are used to track intermediate formation .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Multi-spectroscopic validation is essential:
- IR Spectroscopy : Identify amide C=O stretch (~1650 cm) and thiazole C-S absorption (~690 cm) .
- NMR Analysis : -NMR should show distinct signals for the propoxy group (δ 1.0–1.5 ppm, triplet) and thiazole protons (δ 7.2–7.5 ppm) .
- HRMS : Confirm molecular ion peak matching the exact mass (e.g., [M+H] at m/z 333.1342) .
Q. What solvent systems are optimal for solubility and stability studies of this compound?
- Methodological Answer :
- Polar Solvents : DMSO or DMF for stock solutions (10 mM) due to low aqueous solubility.
- Aqueous Buffers : Use 0.1% Tween-80 in PBS (pH 7.4) for biological assays to prevent aggregation .
- Stability : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) under accelerated conditions (40°C, 75% RH) .
Q. How should researchers handle discrepancies in biological activity data across studies?
- Methodological Answer :
- Source Verification : Confirm compound purity (≥95% by HPLC) and stereochemical consistency (chiral HPLC if applicable) .
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls to minimize variability .
- Dose-Response Curves : Use 8–10 concentration points (1 nM–100 µM) to calculate accurate IC values .
Q. What are the recommended protocols for in vitro cytotoxicity screening?
- Methodological Answer :
- MTT Assay : Incubate cells with the compound (24–72 hours), followed by MTT reagent (4 hours) and DMSO solubilization. Measure absorbance at 570 nm .
- Positive Controls : Include doxorubicin (1 µM) for apoptosis induction.
- Data Normalization : Express viability relative to untreated cells and solvent-only controls .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound for target binding?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., β3-adrenergic receptors). Focus on hydrogen bonding with the benzamide carbonyl and hydrophobic interactions with the thiazole methyl group .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
- SAR Analysis : Modify substituents (e.g., propoxy chain length) and compare binding energies (ΔG) to identify potency trends .
Q. What strategies resolve crystallographic data contradictions during structural elucidation?
- Methodological Answer :
- SHELX Refinement : Use SHELXL for high-resolution (<1.0 Å) datasets. Apply TWIN commands for twinned crystals and ISOR restraints for disordered propoxy groups .
- Validation Tools : Check R-factor convergence (<5% difference from R) and Ramachandran outliers (<0.2%) via Coot .
- Alternative Methods : Validate with powder XRD if single crystals are unavailable .
Q. How can researchers investigate the metabolic stability of this compound in hepatic models?
- Methodological Answer :
- Microsomal Incubations : Use human liver microsomes (1 mg/mL) with NADPH (1 mM) at 37°C. Terminate reactions with ice-cold acetonitrile at 0, 15, 30, and 60 minutes .
- LC-MS/MS Analysis : Quantify parent compound depletion using a QTOF mass spectrometer (positive ESI mode) .
- Metabolite ID : Perform MS/MS fragmentation to identify oxidation (e.g., thiazole S-oxide) or glucuronidation products .
Q. What experimental approaches validate target engagement in vivo?
- Methodological Answer :
- PET Imaging : Radiolabel with at the benzamide carbonyl (e.g., via -COCl coupling). Conduct dynamic PET scans in rodent models to assess brain permeability and target occupancy .
- Autoradiography : Compare -compound binding in wild-type vs. knockout tissues to confirm specificity .
- Competition Studies : Co-administer unlabeled compound (1 mg/kg) to block >80% of signal .
Q. How can researchers address off-target effects in kinase inhibition assays?
- Methodological Answer :
- Kinome Profiling : Use panels like Eurofins KinaseProfiler™ (≥400 kinases) at 1 µM compound concentration. Highlight hits with >50% inhibition .
- Selectivity Index : Calculate ratios (IC off-target/IC primary target) to prioritize compounds with >100-fold selectivity .
- Structural Mitigation : Introduce bulky substituents (e.g., tert-butyl) to sterically block off-target ATP-binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
